molecular formula C5H3BrCl2FN B2500689 3-Bromo-4-chloro-5-fluoropyridine hydrochloride CAS No. 1211540-92-9; 1613192-96-3

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Cat. No. B2500689
M. Wt: 246.89
InChI Key: QNXOIVJNEKSECA-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

A solution of diisopropylamine (101.2 g, 140.2 mL, 1.000 mol) in tetrahydrofuran (1.148 L) was cooled to between −25° C. and −20° C. Butyllithium (2.5M in hexanes) (400 mL of 2.5 M, 1.000 mol) was added at such a rate as to maintain the reaction temperature below −20° C. (addition 20 minutes). The mixture was then allowed to warm to 4° C. over 1 hour, then re-cooled to −78° C. 3-bromo-5-fluoro-pyridine (153.0 g, 869.6 mmol) in tetrahydrofuran (382.5 mL) was added over 40 minutes. The mixture was stirred for 90 minutes, then a solution of 1,1,1,2,2,2-hexachloroethane (205.9 g, 869.6 mmol) in tetrahydrofuran (350.0 mL) was added dropwise over 40 minutes. Once the addition was complete the mixture was allowed to warm to ambient overnight. The mixture was cooled to 0° C. then transferred into cold water (2 L), stirred for 20 mins then MTBE (2.5 L) added and stirred vigorously for 30 mins then transferred to separating funnel and organic layer separated. Aqueous was transferred back to reaction vessel and further extracted with MTBE (2.5 L), stirred for 10 mins vigorously then transferred to separating funnel and organic layer separated. Organics were combined, dried (MgSO4), filtered and concentrated to a brown oil. The oil was dissolved in pentane (500 ml) and ether (300 ml). HCl (2M in ether) (434.8 mL of 2 M, 869.6 mmol) was added slowly with stirring. On complete addition the mixture was stirred for 20 mins then solid collected by filtration, washed with ether and dried under vacuum for 1 h to leave product 18 as a beige solid (148.9 g, 69%); 1H NMR (500 MHz, DMSO-d6) δ 8.77 (2H, s); 19F NMR (500 MHz, DMSO-d6) δ −124.8; MS 210.8.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
140.2 mL
Type
reactant
Reaction Step Two
Quantity
1.148 L
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
153 g
Type
reactant
Reaction Step Four
Quantity
382.5 mL
Type
solvent
Reaction Step Four
Quantity
205.9 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
434.8 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.5 L
Type
solvent
Reaction Step Seven
Yield
69%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[Cl:21]C(Cl)(Cl)C(Cl)(Cl)Cl.[ClH:29]>O1CCCC1.CC(OC)(C)C.O>[ClH:21].[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[Cl:29] |f:8.9|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
140.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.148 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
153 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
382.5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
205.9 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
434.8 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
2.5 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
ADDITION
Type
ADDITION
Details
the reaction temperature below −20° C. (addition 20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 20 mins
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separating funnel
CUSTOM
Type
CUSTOM
Details
organic layer separated
CUSTOM
Type
CUSTOM
Details
Aqueous was transferred back to reaction vessel
EXTRACTION
Type
EXTRACTION
Details
further extracted with MTBE (2.5 L)
STIRRING
Type
STIRRING
Details
stirred for 10 mins vigorously
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separating funnel
CUSTOM
Type
CUSTOM
Details
organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in pentane (500 ml)
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
On complete addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
solid collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Cl.BrC=1C=NC=C(C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 148.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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